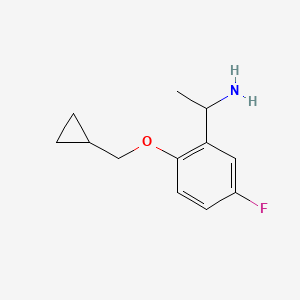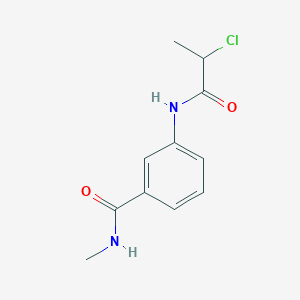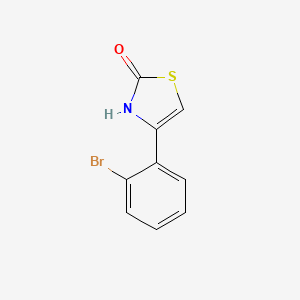
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by physicochemical properties and spectroanalytical data . Another study reported the synthesis of 9,10-diboraanthracenes starting from 2-bromophenyl boronate esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-Bromophenylacetic acid, a related compound, has been reported to undergo various reactions, including Fischer esterification and reaction with sodium tetraphenylborate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Bromophenylacetic acid is a white solid with a honey-like odor and a melting point of 118 °C .Wissenschaftliche Forschungsanwendungen
Summary of the Application
The study presents the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Methods of Application or Experimental Procedures
The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
Results or Outcomes
The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
2. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
Summary of the Application
The study focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds were synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Results or Outcomes
The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . The results indicated that some compounds have promising antimicrobial activity and were found to be active against breast cancer cell line .
3. Bromophenols
Summary of the Application
Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .
Methods of Application or Experimental Procedures
Bromophenols are synthesized through organic reactions like substitution .
Results or Outcomes
Bromophenols have been detected in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .
4. 2-(2-Bromophenyl)pyrrolidine
Summary of the Application
2-(2-Bromophenyl)pyrrolidine is a synthetic organic compound within the pyrrolidine family, distinguished by its brominated phenyl substituent . It holds significant promise in medicinal chemistry .
Methods of Application or Experimental Procedures
Its synthesis typically involves organic reactions like substitution and cyclization .
Results or Outcomes
The application of 2-(2-Bromophenyl)pyrrolidine in the preparation of ABAD inhibitors is a significant development in the field of medicinal chemistry, particularly in the treatment of diseases such as Alzheimer’s and cancer .
5. Bromophenols
Summary of the Application
Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .
Methods of Application or Experimental Procedures
Bromophenols are synthesized through organic reactions like substitution .
Results or Outcomes
Bromophenols have been detected in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .
6. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
Summary of the Application
The study focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds were synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Results or Outcomes
The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . The results indicated that some compounds have promising antimicrobial activity and were found to be active against breast cancer cell line .
Safety And Hazards
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and biological evaluation of “4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one” and its derivatives. The potential applications of these compounds in medicinal chemistry, polymer science, and optoelectronic materials could also be explored .
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQWFFQPHDOTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



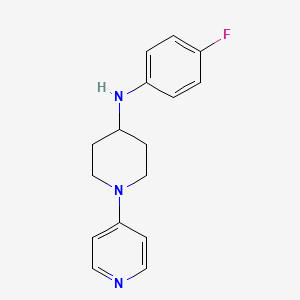
![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
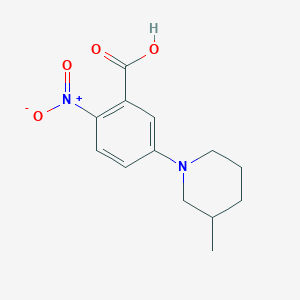
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
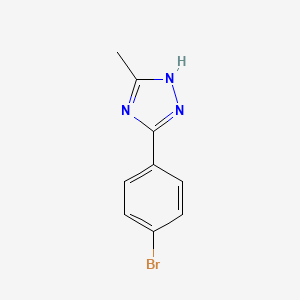
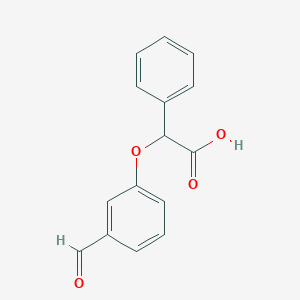
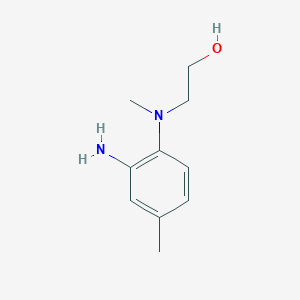
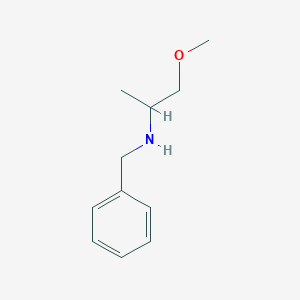
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
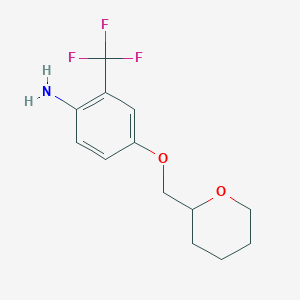
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
